molecular formula C13H19NO B15256493 2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole

2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole

Cat. No.: B15256493
M. Wt: 205.30 g/mol
InChI Key: OGEARAHUUZDOAX-UHFFFAOYSA-N
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Description

2-{4-ethyl-7-oxabicyclo[410]heptan-1-yl}-1-methyl-1H-pyrrole is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole typically involves multiple steps. One common approach is the Diels-Alder reaction, which is used to form the bicyclic structure. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions . The reaction conditions often include elevated temperatures and the use of catalysts to increase the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole is unique due to its combination of a bicyclic structure and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrrole

InChI

InChI=1S/C13H19NO/c1-3-10-6-7-13(12(9-10)15-13)11-5-4-8-14(11)2/h4-5,8,10,12H,3,6-7,9H2,1-2H3

InChI Key

OGEARAHUUZDOAX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C(C1)O2)C3=CC=CN3C

Origin of Product

United States

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